Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride
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Description
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a thienyl group, an acetylamino group, and a dimethylaminoethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the thienyl derivative, followed by the introduction of the acetylamino group. The final step involves the addition of the dimethylaminoethyl group and the formation of the monohydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes.
Biological Activity
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride (CAS Number: 122777-82-6) is a synthetic compound characterized by its unique thienyl and dimethylamino functional groups. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H20ClN3O2S
- Molecular Weight : 305.824 g/mol
- IUPAC Name : N-[3-[acetyl(2-dimethylaminoethyl)amino]thiophen-2-yl]acetamide hydrochloride
- SMILES : CC(=O)NC1=C(C=CS1)N(CCN(C)C)C(=O)C.Cl
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature. However, based on its structural components, it is hypothesized to exhibit various pharmacological effects.
- Antimicrobial Activity : Compounds with thienyl structures often demonstrate antimicrobial properties. The acetylamino group may enhance this activity by improving solubility and bioavailability.
- Antitumor Effects : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms such as inducing apoptosis or inhibiting cell proliferation.
- Neuropharmacological Effects : The dimethylamino group is associated with neurotransmitter modulation, potentially impacting mood and cognitive functions.
Table 1: Comparison of Related Compounds
Pharmacokinetics
The pharmacokinetic profile of Acetamide derivatives typically includes:
- Absorption : Rapid absorption in gastrointestinal tract.
- Distribution : Wide distribution due to lipophilicity.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion of metabolites.
Safety and Toxicology
Currently, there is no specific toxicological data available for Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-. However, the safety profile can be inferred from related compounds:
Properties
CAS No. |
122777-82-6 |
---|---|
Molecular Formula |
C12H20ClN3O2S |
Molecular Weight |
305.83 g/mol |
IUPAC Name |
N-[3-[acetyl-[2-(dimethylamino)ethyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C12H19N3O2S.ClH/c1-9(16)13-12-11(5-8-18-12)15(10(2)17)7-6-14(3)4;/h5,8H,6-7H2,1-4H3,(H,13,16);1H |
InChI Key |
QNDRHERDCRTMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)N(CCN(C)C)C(=O)C.Cl |
Origin of Product |
United States |
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